molecular formula C7H5N3O B153972 5-(Pyridin-3-yl)-1,2,4-oxadiazole CAS No. 128164-72-7

5-(Pyridin-3-yl)-1,2,4-oxadiazole

Cat. No.: B153972
CAS No.: 128164-72-7
M. Wt: 147.13 g/mol
InChI Key: WPSIEWINXDEPSV-UHFFFAOYSA-N
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Description

5-(Pyridin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that features a pyridine ring fused with an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-3-yl)-1,2,4-oxadiazole typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. This reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as TBAF (tetra-n-butylammonium fluoride) in THF (tetrahydrofuran) at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, are likely applicable.

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-3-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

5-(Pyridin-3-yl)-1,2,4-oxadiazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Pyridin-3-yl)-1,2,4-oxadiazole is unique due to its specific arrangement of nitrogen and oxygen atoms in the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

5-pyridin-3-yl-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O/c1-2-6(4-8-3-1)7-9-5-10-11-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPSIEWINXDEPSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=NC=NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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